molecular formula C11H11BrF2 B14885614 (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene

(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene

Cat. No.: B14885614
M. Wt: 261.11 g/mol
InChI Key: UIRLUEXCJNRLHR-UHFFFAOYSA-N
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Description

(2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a difluoromethylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene typically involves multiple steps. One common approach is the bromination of a suitable precursor, such as a difluoromethylcyclopropylbenzene derivative, using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out under reflux to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohol or benzoic acid.

    Reduction: Formation of methyl-substituted benzene.

Comparison with Similar Compounds

Uniqueness: (2-(Bromomethyl)-3,3-difluoro-2-methylcyclopropyl)benzene is unique due to the presence of both bromomethyl and difluoromethylcyclopropyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C11H11BrF2

Molecular Weight

261.11 g/mol

IUPAC Name

[2-(bromomethyl)-3,3-difluoro-2-methylcyclopropyl]benzene

InChI

InChI=1S/C11H11BrF2/c1-10(7-12)9(11(10,13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

UIRLUEXCJNRLHR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(F)F)C2=CC=CC=C2)CBr

Origin of Product

United States

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